4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Description
The target compound, 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, is a tetrahydropyrimidine derivative featuring a 4-chlorophenyl group at position 4, a 4-ethoxyphenyl carboxamide substituent at position 5, and a methyl group at position 4. The 2-oxo group in the pyrimidine ring contributes to hydrogen bonding and polarity. This scaffold is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-27-16-10-8-15(9-11-16)23-19(25)17-12(2)22-20(26)24-18(17)13-4-6-14(21)7-5-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYHUFRECKGKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (CAS No. 333767-27-4) is a member of the pyrimidinecarboxamide class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 385.84 g/mol
- IUPAC Name : 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on various pharmacological effects:
1. Antibacterial Activity
Studies have shown that derivatives of pyrimidinecarboxamides exhibit significant antibacterial properties. For instance:
- A study evaluated the antibacterial activity against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong efficacy .
- The compound's structure suggests possible interactions with bacterial enzymes or cell wall synthesis pathways.
2. Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease. The compound's structural features may enhance its binding affinity to the enzyme .
- Urease : This enzyme is a target for treating infections caused by Helicobacter pylori. The compound exhibited strong urease inhibition, indicating potential therapeutic applications in gastric ulcers and related conditions .
3. Anticancer Properties
Research indicates that similar compounds in this class possess anticancer activity:
- Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
Case Studies and Research Findings
The biological activities of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxamide are likely mediated through:
- Molecular Interactions : The presence of the chlorophenyl and ethoxyphenyl groups may facilitate hydrophobic interactions with target proteins.
- Enzymatic Pathways : Inhibition of AChE and urease suggests that the compound can interfere with critical metabolic pathways in bacteria and possibly cancer cells.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Antiviral Activity :
- Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes or host cell receptors. It has shown effectiveness against certain strains of influenza virus in laboratory settings.
-
Anticancer Activity :
- The compound's anticancer properties have been explored extensively. It can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and activation of caspases.
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Moderate anticancer activity | Ethyl ester variant |
| Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Antimicrobial properties | Methyl ester variant |
| N-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxamide | Diverse biological activities | Different aryl substituent |
Case Studies
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Cytotoxic Effects on Cancer Cell Lines :
- A study evaluating the cytotoxic effects on various cancer cell lines indicated that this compound exhibits significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
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Antimicrobial Testing :
- In vitro studies have demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Core
The table below summarizes key structural differences between the target compound and selected analogs:
Key Observations:
Positional Isomerism : features a 2-chlorophenyl group instead of 4-chlorophenyl, which may alter steric interactions and electronic effects .
Thioxo vs. Oxo : Compounds like and replace the 2-oxo group with a thioxo (C=S), reducing polarity and hydrogen-bonding capacity .
Amide Substituents : The target’s 4-ethoxyphenyl amide contrasts with ’s 4-chloro-2,5-dimethoxyphenyl group, which introduces additional methoxy substituents that enhance electron-donating effects .
Physicochemical and Spectral Properties
- IR Spectroscopy: The target’s 2-oxo group would exhibit a C=O stretch near 1680–1700 cm⁻¹, while thioxo analogs (e.g., ) show C=S stretches at ~1200–1250 cm⁻¹ . ’s nitrooxy group displays a distinct NO₂ stretch at 1555 cm⁻¹, absent in the target .
- NMR Data :
- The 4-ethoxyphenyl group in the target would show a triplet for the ethoxy CH₃ near δ 1.3–1.4 ppm and a quartet for CH₂ near δ 4.0–4.2 ppm, similar to ’s ethoxy signals .
Preparation Methods
Biginelli-Like Multicomponent Reactions
The tetrahydropyrimidine scaffold is classically synthesized via the Biginelli reaction, which combines a β-keto ester, aldehyde, and urea under acidic conditions. For the target compound, modifications to this protocol are required:
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β-Keto Amide Precursor : Instead of ethyl acetoacetate, N-(4-ethoxyphenyl)-3-oxobutanamide serves as the β-keto amide component. This precursor is synthesized by condensing ethyl acetoacetate with 4-ethoxyaniline in xylene under Dean-Stark conditions to remove water, achieving a 63% yield.
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Aldehyde Component : 4-Chlorobenzaldehyde introduces the 4-chlorophenyl group at the C4 position of the tetrahydropyrimidine ring.
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Urea and Catalysis : Urea acts as the nitrogen source, while concentrated HCl (3–5 mol%) in ethanol facilitates cyclocondensation at reflux (78–80°C) for 7–9 hours.
Key Data :
| Component | Role | Quantity (mol%) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| N-(4-Ethoxyphenyl)-3-oxobutanamide | β-Keto amide | 1.0 | 7–9 h | 68–72 |
| 4-Chlorobenzaldehyde | Aldehyde | 1.2 | - | - |
| Urea | Nitrogen source | 1.5 | - | - |
This method produces the crude product, which is recrystallized from ethanol to attain >95% purity.
Stepwise Synthesis via Intermediate Isolation
A patent describing proguanil hydrochloride synthesis provides insights into isolating intermediates for higher purity:
-
Formation of Cyanoguanidine Intermediate :
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Cyclization and Carboxamide Formation :
-
The intermediate undergoes cyclization with methyl acetoacetate and urea under HCl catalysis, similar to the Biginelli protocol.
-
Advantages :
Catalytic System Optimization
DABCO-Catalyzed Green Synthesis
A DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed method from pyrano[2,3-c]pyrazole synthesis is adaptable for tetrahydropyrimidines:
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Conditions : Ethanol solvent, DABCO (10 mol%), 70°C, 30 minutes.
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Modifications :
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Replace malononitrile with urea.
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Substitute aldehydes with 4-chlorobenzaldehyde.
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Outcomes :
Solvent-Free Mechanochemical Approaches
Mechanochemistry, validated for tetrahydropyrimidines, eliminates solvent use:
-
Protocol : Ball-mill N-(4-ethoxyphenyl)-3-oxobutanamide, 4-chlorobenzaldehyde, and urea with silica-supported HCl (5 mol%) at 35 Hz for 45 minutes.
Purification and Analytical Validation
Recrystallization Techniques
Chromatographic Methods
-
Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent isolates the product in 88% yield.
Spectroscopic Characterization Data
¹H-NMR (400 MHz, DMSO-d₆):
HPLC Purity:
-
Column: Agilent Extend-C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol/water (55:45).
Comparative Analysis of Methods
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Industrial-Scale Adaptations
The patent methodology is scalable:
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Reactor Setup : 500 L glass-lined reactor with overhead stirring and reflux condenser.
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Batch Size : 50 kg of p-chlorophenylcyanoguanidine produces 38–40 kg of product.
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Cost Reduction : THF recovery via distillation saves 60% solvent costs.
Emerging Green Chemistry Approaches
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation : Ethyl 4-hydroxybenzoate derivatives and substituted anilines (e.g., 4-ethoxyaniline) under acidic or basic conditions (triethylamine or acetic anhydride) .
- Cyclization : Formation of the tetrahydropyrimidine ring via Biginelli-like reactions, with temperature control (70–100°C) and solvents like ethanol or acetone to optimize yield (reported 50–70% in analogs) .
- Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions. Key validation: NMR (1H/13C) and mass spectrometry (HRMS) confirm structural integrity .
Q. How is the compound characterized structurally, and what challenges arise in crystallographic analysis?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the tetrahydropyrimidine ring conformation and substituent orientations. SHELX programs (e.g., SHELXL/SHELXS) are critical for structure refinement, particularly for handling disorder or twinning .
- Challenges : Low crystal quality due to flexible substituents (e.g., ethoxyphenyl) may require repeated recrystallization in ethanol/water mixtures . Example: Analogous compounds show mean C–C bond deviations of 0.002–0.004 Å and R-factors <0.05 .
Q. What preliminary biological activities have been reported for this compound class?
Pyrimidine carboxamides exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in analogs with similar substituents .
- Enzyme inhibition : Thymidine phosphorylase inhibition (IC50 ~10 µM) in dihydropyrimidone derivatives, suggesting anticancer potential . Methodology: In vitro assays (e.g., broth microdilution for antimicrobials, UV-spectrophotometry for enzyme kinetics) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol (yield increase by ~20% in analogs) .
- Catalyst use : Uranyl nitrate hexahydrate improves reaction rates in pyrimidine carboxamide synthesis, reducing side products .
- Statistical design : Response surface methodology (RSM) identifies optimal temperature (85°C) and molar ratios (1:1.2 amine:ester) .
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?
- Electron-withdrawing groups : 4-Chlorophenyl enhances antimicrobial activity compared to 4-fluorophenyl analogs (2–4-fold lower MICs) due to increased lipophilicity .
- Substituent position : Para-substituted ethoxyphenyl groups improve solubility, while ortho-substituents reduce steric hindrance in enzyme binding . Data comparison:
| Substituent (R) | Antimicrobial MIC (µg/mL) | Thymidine Phosphorylase IC50 (µM) |
|---|---|---|
| 4-Cl | 8–16 | 12.5 |
| 4-F | 32–64 | 25.0 |
| 3-OCH3 | 16–32 | 18.7 |
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control for variables like bacterial strain (ATCC vs. clinical isolates) and incubation time (18–24 hrs) .
- Structural validation : Confirm batch purity via HPLC (>95%) and rule out polymorphic forms (e.g., using PXRD) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like thymidine phosphorylase (PDB: 4EAD). Key interactions include hydrogen bonding with the pyrimidine carbonyl and hydrophobic contacts with chlorophenyl .
- QSAR models : Hammett constants (σ) for substituents correlate with logP and IC50 values (R² >0.8 in analogs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
